![molecular formula C21H22ClN3O B2511084 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189495-45-1](/img/structure/B2511084.png)
8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
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Overview
Description
8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a triazaspiroundecane core, which is substituted with a chlorophenylmethyl group and a methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenylmethyl ketone with a methylphenyl hydrazine derivative, followed by cyclization using a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of halogenated or alkylated derivatives .
Scientific Research Applications
8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-CHLOROPHENYL)SULPHONYL]-2-METHYL-3-(3-(TRIFLUOROMETHYL)PHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE
- 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O
- Molecular Weight : 285.74 g/mol
- IUPAC Name : 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one
The presence of the chlorophenyl and methyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds, derivatives similar to 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one demonstrated moderate to strong antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
8-[(4-Chlorophenyl)methyl]-... | Staphylococcus aureus | 15 |
8-[(4-Chlorophenyl)methyl]-... | Escherichia coli | 12 |
Control (Ampicillin) | Staphylococcus aureus | 20 |
Control (Ampicillin) | Escherichia coli | 18 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it exhibited significant inhibition against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The IC50 value was found to be lower than that of standard inhibitors like donepezil.
Table 2: Enzyme Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
8-[(4-Chlorophenyl)methyl]-... | Acetylcholinesterase | 10.5 |
Donepezil | Acetylcholinesterase | 25.0 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
The biological activities of 8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiron[4.5]dec-3-en-2-one can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies indicate strong binding affinity to AChE and certain bacterial enzymes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.
Case Studies
A case study involving the synthesis and evaluation of related triazole compounds highlighted the importance of substituent variations on biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts .
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-3-2-4-17(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-16-5-7-18(22)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBQRYLJUHHPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=C(C=C4)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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